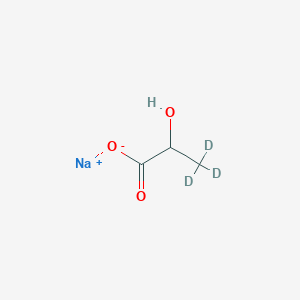

Sodium DL-Lactate-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

分子式 |

C3H5NaO3 |

|---|---|

分子量 |

115.08 g/mol |

IUPAC 名称 |

sodium;3,3,3-trideuterio-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i1D3; |

InChI 键 |

NGSFWBMYFKHRBD-NIIDSAIPSA-M |

手性 SMILES |

[2H]C([2H])([2H])C(C(=O)[O-])O.[Na+] |

规范 SMILES |

CC(C(=O)[O-])O.[Na+] |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Sodium Lactate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated sodium lactate. The information herein is intended to support research, development, and quality control activities involving this isotopically labeled compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key analytical techniques are provided.

Introduction to Deuterated Sodium Lactate

Deuterated sodium lactate is a stable isotope-labeled version of sodium lactate where one or more hydrogen atoms have been replaced by deuterium atoms. The most common forms are Sodium L-lactate-3,3,3-d3 and Sodium DL-Lactate-d3, where the three hydrogen atoms on the methyl group are substituted with deuterium. This isotopic substitution makes it a valuable tool in various scientific applications, particularly in metabolic research, clinical diagnostics, and as an internal standard in mass spectrometry-based quantification assays.[1][2][3][4] The deuterium label allows researchers to trace the metabolic fate of lactate in biological systems without the use of radioactive isotopes.[4]

Physical and Chemical Properties

The physical and chemical properties of deuterated sodium lactate are largely similar to its unlabeled counterpart, with minor differences arising from the increased mass of deuterium. These properties are crucial for handling, storage, and application of the compound.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of commercially available forms of deuterated sodium lactate.

Table 1: Properties of Sodium L-lactate-3,3,3-d3

| Property | Value | References |

| CAS Number | 285979-84-2 | [5][6] |

| Molecular Formula | CD₃CH(OH)CO₂Na | |

| Molecular Weight | 115.08 g/mol | [7] |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% | [5] |

| Appearance | Typically supplied as a solution in water | [5] |

| Concentration | Commonly available as 20% or 45-55% (w/w) in H₂O | [5][8] |

| Melting Point | 163-165 °C (for the solid, literature value) | |

| Storage Temperature | -20°C or refrigerated (+2°C to +8°C) | [5][6][8] |

Table 2: Properties of this compound

| Property | Value | References |

| CAS Number | 1219802-24-0 | [9][10][11] |

| Molecular Formula | C₃H₂D₃NaO₃ | [10] |

| Molecular Weight | 115.08 g/mol | [7][9][10] |

| Appearance | Typically supplied as a 60% (w/w) solution in water | [7][9][12] |

| Storage | Store under inert atmosphere | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization and quantification of deuterated sodium lactate. The following sections outline the methodologies for key analytical techniques.

Determination of Isotopic Purity by Mass Spectrometry

Objective: To determine the isotopic enrichment of deuterium in sodium lactate.

Methodology: High-resolution mass spectrometry (HR-MS) is a precise method for this purpose.[13]

-

Sample Preparation:

-

Prepare a dilute solution of deuterated sodium lactate in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Prepare a corresponding solution of unlabeled sodium lactate as a reference standard.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

-

Data Acquisition:

-

Acquire the full scan mass spectra for both the deuterated and unlabeled samples in negative ion mode to detect the lactate anion.

-

Ensure the mass resolution is sufficient to distinguish between the different isotopologues.

-

-

Data Analysis:

-

For the unlabeled sample, determine the natural abundance of isotopes for the lactate molecule.

-

For the deuterated sample, identify the ion cluster corresponding to the lactate-d3 anion.

-

Calculate the isotopic distribution by measuring the relative intensities of the peaks corresponding to the unlabeled (M+0), singly deuterated (M+1), doubly deuterated (M+2), and triply deuterated (M+3) species.

-

The isotopic purity (atom % D) is calculated based on the relative abundance of the M+3 ion compared to the sum of all isotopologue intensities, after correcting for the natural abundance of other isotopes (e.g., ¹³C).[13]

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of deuterium labeling.

Methodology: Both ¹H (Proton) and ²H (Deuterium) NMR spectroscopy are valuable techniques.[14][15][16]

-

Sample Preparation:

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The signal corresponding to the methyl protons (around 1.3 ppm for lactate) should be significantly diminished or absent, confirming successful deuteration at the C-3 position.

-

The signal for the proton at the C-2 position (around 4.0 ppm) should remain, confirming the specificity of the labeling.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

A signal should be observed at a chemical shift corresponding to the methyl group, directly confirming the presence and chemical environment of the deuterium atoms.[15]

-

The integration of this signal can also provide a quantitative measure of the deuterium content.

-

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the use of deuterated sodium lactate.

Caption: Quality control workflow for deuterated sodium lactate.

Caption: Enzymatic synthesis of L-Lactate-d3 from Pyruvate-d3.[19][20][21]

Applications in Research and Drug Development

Deuterated sodium lactate is a powerful tool in several areas of scientific research:

-

Metabolic Flux Analysis: It is used as a tracer to study glycolysis and other metabolic pathways in cells and whole organisms.[19][22] The deuterium label allows for the tracking of lactate's conversion to other metabolites, providing insights into cellular metabolism in both healthy and diseased states, such as cancer.[23][24]

-

Pharmacokinetic Studies: In drug development, deuterated compounds can be used as internal standards for the accurate quantification of drug candidates and their metabolites in biological matrices.[3]

-

Diagnostic Applications: There is growing interest in using deuterated compounds in combination with techniques like magnetic resonance spectroscopy (MRS) for non-invasive monitoring of metabolic processes in vivo.[25]

Stability and Storage

Proper storage is critical to maintain the isotopic and chemical purity of deuterated sodium lactate. It is typically recommended to be stored at low temperatures, either at -20°C or between 2-8°C, to prevent degradation.[5][6][8] For solid forms or concentrated solutions, it is also advisable to store them under an inert atmosphere to prevent the exchange of deuterium with atmospheric moisture.

Conclusion

Deuterated sodium lactate is a versatile and valuable compound for researchers and scientists in various fields. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods for its characterization, is essential for its effective application. This guide provides a foundational understanding of these aspects to support its use in advancing scientific knowledge and drug development.

References

- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. moravek.com [moravek.com]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. metsol.com [metsol.com]

- 5. Sodium L-lactate (3,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9071-0.1 [isotope.com]

- 6. Sodium L-lactate (3,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-9071-0.25 [isotope.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Sodium L-lactate (3,3,3-Dâ, 98%) 20% w/w in water | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. This compound (60% w/w in H2O) | LGC Standards [lgcstandards.com]

- 10. scbt.com [scbt.com]

- 11. calpaclab.com [calpaclab.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. studymind.co.uk [studymind.co.uk]

- 17. labinsights.nl [labinsights.nl]

- 18. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 19. Comprehensive review on lactate metabolism in human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What is the mechanism of Lactic acid? [synapse.patsnap.com]

- 21. Understanding Lactate Biochemistry and Metabolic Pathways (2min) [share.snipd.com]

- 22. Deuterium distribution in lactate as tracer of metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. miragenews.com [miragenews.com]

- 25. biorxiv.org [biorxiv.org]

A Technical Guide to Sodium DL-Lactate-d3 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers of Sodium DL-Lactate-d3, a crucial isotopically labeled compound for research in metabolism, drug development, and diagnostics. This document outlines the technical specifications from various suppliers, details experimental protocols for its use, and visualizes key metabolic and signaling pathways.

Commercial Suppliers of this compound

The following tables summarize the product offerings for this compound from prominent commercial suppliers. This information is intended to facilitate the selection of the most suitable product for specific research needs.

Table 1: General Product Specifications

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Santa Cruz Biotechnology | 1219802-24-0 | C₃H₂D₃NaO₃ | 115.08 |

| Sigma-Aldrich | 285979-84-2 (L-form) | C₃H₂D₃NaO₃ | 115.08 |

| Cambridge Isotope Laboratories, Inc. | 285979-84-2 (L-form) | CD₃CH(OH)COONa | 115.08 |

| LGC Standards | 1219802-24-0 | C₃H₂D₃NaO₃ | 115.08 |

| Clearsynth | 1219802-24-0 | C₃H₂D₃NaO₃ | 115.08 |

| CymitQuimica | 1219802-24-0 | C₃H₂D₃NaO₃ | 115.08 |

| CP Lab Safety | 1219802-24-0 | C₃H₂D₃NaO₃ | 115.08 |

Table 2: Purity, Formulation, and Availability

| Supplier | Isotopic Purity | Chemical Purity | Formulation | Available Pack Sizes |

| Santa Cruz Biotechnology | Not specified | Not specified | Solid | Inquire |

| Sigma-Aldrich | ≥98 atom % D | ≥98% (CP), ≥98% (Chiral Purity, HPLC) | 45-55% (w/w) in H₂O | 1 g |

| Cambridge Isotope Laboratories, Inc. | 98%[1] | 98% | 20% w/w in water[2] | 0.1 g, 0.25 g |

| LGC Standards | Not specified | Not specified | 60% w/w in H₂O | 10 mg, 100 mg |

| Clearsynth | Not specified | Not specified | Inquire | Inquire |

| CymitQuimica | Not specified | Not specified | 60% w/w in H₂O | Inquire |

| CP Lab Safety | Not specified | 60% w/w in H₂O | Solution | 10 mg[3] |

Experimental Protocols

The primary application of this compound is as a tracer in metabolic studies to elucidate the kinetics of lactate metabolism. Below are detailed methodologies for a typical in vitro cell culture experiment to trace the metabolic fate of lactate.

Protocol 1: Metabolic Flux Analysis of Lactate in Cultured Cells

This protocol outlines the steps for tracing the incorporation of deuterium-labeled lactate into intracellular metabolites using mass spectrometry.

Materials:

-

This compound

-

Cell culture medium (glucose-free, lactate-free)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Cultured cells of interest (e.g., cancer cell line, primary neurons)

-

6-well cell culture plates

-

Phosphate Buffered Saline (PBS), ice-cold

-

80% Methanol, ice-cold

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture overnight in standard complete medium.

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free, lactate-free medium with dialyzed FBS, glucose at the desired concentration, and this compound. The final concentration of the labeled lactate will depend on the specific experimental goals but is typically in the range of 1-10 mM.

-

Isotope Labeling:

-

Aspirate the standard culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add 2 mL of the pre-warmed labeling medium to each well.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of lactate incorporation into downstream metabolites.

-

-

Metabolite Extraction:

-

At each time point, place the culture plate on ice and aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

-

Sample Analysis:

-

Transfer the supernatant containing the extracted metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the samples by LC-MS to identify and quantify the mass isotopologues of metabolites downstream of lactate, such as pyruvate, citrate, and other TCA cycle intermediates.

-

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the use of this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Sodium DL-Lactate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Sodium DL-Lactate-d3, a crucial deuterated isotopologue for tracing lactate metabolism in biochemical and cellular systems. The methodologies outlined below are based on established enzymatic synthesis principles and standard purification techniques.

Synthesis of this compound

The primary route for synthesizing this compound involves the enzymatic reduction of Sodium Pyruvate-d3. This bioconversion offers high stereoselectivity and efficiency. A racemic (DL) mixture is achieved by utilizing a combination of D- and L-lactate dehydrogenase enzymes.

1.1. Enzymatic Synthesis Protocol

This protocol is adapted from established methods for producing enantiopure deuterated lactic acid.[1][2][3][4]

Materials:

-

Sodium Pyruvate-d3

-

D-Lactate Dehydrogenase (D-LDH)

-

L-Lactate Dehydrogenase (L-LDH)

-

Sodium Formate-d1

-

Formate Dehydrogenase (FDH)

-

Nicotinamide Adenine Dinucleotide (NAD+)

-

Dialysis tubing

-

Phosphate Buffer (pH 7.0)

Procedure:

-

Reaction Setup: A solution of Sodium Pyruvate-d3, Sodium Formate-d1, and NAD+ is prepared in a phosphate buffer.

-

Enzyme Containment: The D-LDH, L-LDH, and FDH enzymes are contained within a dialysis bag to facilitate reuse and simplify purification.[1]

-

Reaction Initiation: The dialysis bag containing the enzymes is placed into the buffered substrate solution to initiate the reaction. The reaction is maintained at a controlled temperature (typically 25-37°C).

-

In situ Cofactor Regeneration: Formate dehydrogenase catalyzes the oxidation of sodium formate-d1, which concertedly reduces NAD+ to NADH-d1.[1][2][3] This deuterated cofactor is then used by both D- and L-lactate dehydrogenases to reduce sodium pyruvate-d3 to D- and L-lactic acid-d3, respectively.

-

Reaction Monitoring: The reaction progress can be monitored by techniques such as NMR spectroscopy to observe the conversion of the pyruvate starting material.

-

Enzyme Removal: Upon completion, the dialysis bag containing the enzymes is removed from the solution.

-

Neutralization: The resulting solution of DL-Lactic Acid-d3 is neutralized to a pH of 6.5-7.5 with a high-purity sodium hydroxide solution to yield this compound.[5][6][7]

Purification of this compound

Purification is critical to remove unreacted starting materials, enzymes, and other byproducts.

2.1. Purification Protocol

-

Filtration: The initial product solution is filtered to remove any particulate matter.

-

Decolorization: Activated carbon may be added to the solution to remove colored impurities, followed by filtration.[8]

-

Ion Exchange Chromatography: To remove residual salts and other ionic impurities, the solution can be passed through a series of ion exchange resins.[9]

-

Concentration: The purified this compound solution is concentrated under reduced pressure to the desired concentration, typically 45-60% (w/w) in water.[10][11]

-

Final Filtration: The final concentrated solution is passed through a sterile filter (e.g., 0.22 µm) for final clarification and to ensure suitability for cell culture and other sensitive applications.

Quality Control and Data

The final product should be rigorously tested to confirm its identity, purity, and isotopic enrichment.

Table 1: Typical Specifications for this compound

| Parameter | Specification | Analysis Method |

| Chemical Purity | ≥98% | HPLC, NMR |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry, 2H-NMR |

| Chiral Purity | Approximately equal amounts of D and L isomers | Chiral HPLC |

| Concentration | 45-60% (w/w) in H2O | Gravimetric |

| pH | 6.5 - 7.5 | pH meter |

Table 2: Spectroscopic Data

| Technique | Data |

| Linear Formula | CD3CH(OH)CO2Na |

| Molecular Weight | 115.08 g/mol [12] |

| Mass Shift | M+3 |

| ¹H-NMR | Consistent with the structure, showing the absence of signal for the methyl protons. |

| ²H-NMR | Confirms the presence and position of deuterium. |

| Mass Spectrometry | Suitable for confirming isotopic enrichment. |

Visualizing the Process

Diagram 1: Enzymatic Synthesis of this compound

Caption: Enzymatic synthesis pathway for this compound.

Diagram 2: Purification Workflow

Caption: Step-by-step purification workflow for this compound.

References

- 1. The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid- d4 and Polymerization of Their Lactides to Polylactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. How to Make Sodium Lactate from Lactic Acid, How to Use Sodium Lactate [xhlactics.com]

- 7. CN102838476B - Preparation method for 60-65% sodium lactate solution - Google Patents [patents.google.com]

- 8. CN1249301A - Process for preparing sodium lactate - Google Patents [patents.google.com]

- 9. CN1076725C - Process for preparing sodium lactate - Google Patents [patents.google.com]

- 10. calpaclab.com [calpaclab.com]

- 11. Sodium DL-Lactate 72-17-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. scbt.com [scbt.com]

Sodium DL-Lactate-d3: A Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC USE.

A Comprehensive Overview of a Key Metabolic Tracer

This technical guide provides an in-depth overview of Sodium DL-Lactate-d3, a deuterated stable isotope-labeled form of sodium lactate. It is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, analytical chemistry, and pharmaceutical research. This document details the compound's properties, applications, and relevant experimental methodologies.

Core Compound Identification

This compound is a valuable tool in metabolic research, allowing for the precise tracing of lactate pathways in various biological systems. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 1219802-24-0[1] |

| Molecular Formula | C₃H₂D₃NaO₃[1] |

| Molecular Weight | 115.08 g/mol [1] |

| Synonyms | 2-Hydroxypropanoic Acid Sodium Salt-d3, Monosodium Salt Lactic Acid-d3, Sodium Lactate-d3[1] |

Applications in Research and Drug Development

This compound serves as a crucial tracer in stable isotope tracing studies, enabling researchers to elucidate metabolic pathways and quantify metabolic fluxes.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis is a powerful technique for quantifying the rates of intracellular metabolic reactions.[2] By introducing a stable isotope-labeled substrate like this compound, researchers can track the incorporation of deuterium into downstream metabolites. This provides a detailed map of metabolic pathway activity, which is invaluable for understanding cellular metabolism in both healthy and diseased states.[2][3]

Cancer Metabolism Research

The altered metabolism of cancer cells, often characterized by the Warburg effect, presents unique therapeutic targets.[4] Lactate, once considered a mere waste product, is now recognized as a key player in cancer cell signaling and metabolism.[4] this compound can be used to trace lactate utilization and its role in fueling tumor growth and metastasis. For instance, studies have explored how cancer cells utilize lactate as a carbon source for the citric acid cycle.[2] Furthermore, D-lactate, a component of the DL-lactate racemic mixture, has been investigated for its potential to inhibit cancer cell proliferation.[5]

Investigating Cellular Signaling Pathways

Recent research has highlighted the role of lactate in cellular signaling. For example, D-sodium lactate has been shown to promote the activation of the NF-κB signaling pathway in bovine mammary epithelial cells, suggesting a role for lactate in inflammatory responses.[6] The use of this compound allows for precise investigation into how lactate and its metabolites influence such signaling cascades.

Experimental Methodologies

The successful application of this compound in research hinges on robust experimental protocols. Below are generalized methodologies for its use in stable isotope tracing experiments.

General Protocol for Stable Isotope Labeling in Cell Culture

This protocol outlines the basic steps for a stable isotope tracing experiment using this compound in cultured cells.

-

Cell Seeding: Plate cells at a suitable density in a multi-well plate (e.g., 6-well plate) and incubate overnight to allow for attachment.[7]

-

Tracer Introduction: Replace the standard culture medium with a medium containing this compound. The concentration of the tracer should be optimized for the specific cell type and experimental question. It is recommended to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled lactate.[7]

-

Incubation: Incubate the cells with the tracer-containing medium for a duration sufficient to achieve isotopic steady-state in the metabolic pathways of interest. This can range from minutes for glycolysis to several hours or days for other pathways.[7]

-

Metabolite Extraction: After incubation, rapidly quench metabolism and extract metabolites. A common method involves aspirating the medium, washing the cells with ice-cold phosphate-buffered saline (PBS), and then adding a cold extraction solvent (e.g., 80% methanol).[7]

-

Sample Preparation and Analysis: The extracted metabolites are then prepared for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment in downstream metabolites.

Logical Workflow for a Stable Isotope Tracing Experiment

The following diagram illustrates the logical workflow of a typical stable isotope tracing experiment.

Signaling Pathway Involvement

Lactate is increasingly recognized as a signaling molecule that can influence various cellular processes. The diagram below depicts the lactate-mediated activation of the NF-κB signaling pathway.

Conclusion

This compound is an indispensable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application in stable isotope tracing provides unparalleled insights into metabolic fluxes and the role of lactate in health and disease. This guide serves as a foundational resource for the effective utilization of this powerful research compound.

References

- 1. scbt.com [scbt.com]

- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Targeting lactate metabolism for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Utility of Synthetic D-Lactate Polymers in Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. D-sodium lactate promotes the activation of NF-κB signaling pathway induced by lipopolysaccharide via histone lactylation in bovine mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]

A Technical Guide to the Isotopic Purity and Stability of Sodium DL-Lactate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Sodium DL-Lactate-d3, a deuterated form of sodium lactate. This isotopically labeled compound is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based assays. This document outlines the key quality attributes of this compound, detailed experimental protocols for their assessment, and an overview of lactate's role in cellular signaling.

Core Data Summary

The following tables summarize the key physical, chemical, and isotopic properties of this compound.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Name | Sodium 2-hydroxypropanoate-3,3,3-d3 |

| Synonyms | Sodium lactate-d3, Lactic acid-d3 sodium salt |

| CAS Number | 1219802-24-0 |

| Molecular Formula | C₃H₂D₃NaO₃ |

| Molecular Weight | 115.08 g/mol |

| Appearance | Typically supplied as a solution in water (e.g., 60% w/w) |

Table 2: Isotopic Purity and Stability Data

| Parameter | Specification | Stability |

| Isotopic Purity (Deuterium Enrichment) | ≥98 atom % D | Stable under recommended storage conditions. |

| Chemical Purity | ≥98% | |

| Recommended Storage | -20°C |

Experimental Protocols

Detailed methodologies for the assessment of isotopic purity and stability are crucial for ensuring the reliability of experimental results. The following sections provide comprehensive protocols for these evaluations.

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of deuterated compounds.

Objective: To quantify the deuterium incorporation at the C-3 position of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in a known volume (e.g., 0.6 mL) of a suitable NMR solvent that does not have signals in the regions of interest (e.g., D₂O with a known internal standard like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for ¹H NMR, or H₂O for ¹³C NMR).

-

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum. For unlabeled sodium lactate, the methyl protons at the C-3 position appear as a doublet around 1.33 ppm. In highly deuterated this compound, the intensity of this signal will be significantly reduced.

-

Isotopic Purity Calculation: The isotopic purity can be estimated by comparing the integral of the residual methyl proton signal to the integral of a non-deuterated proton signal in the molecule (e.g., the C-2 proton, a quartet around 4.1 ppm) or to the internal standard.

-

Atom % D = [1 - (Integral of residual C-3 protons / Integral of C-2 proton)] * 100

-

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The C-3 carbon of unlabeled sodium lactate appears as a quartet around 21 ppm due to coupling with the three protons.

-

In this compound, this signal will appear as a septet due to coupling with deuterium (spin I=1), and its chemical shift will be slightly upfield compared to the unlabeled compound. The absence or significant reduction of the quartet signal confirms high deuteration.

-

Workflow for Isotopic Purity Assessment by NMR

The Role of Deuterated Lactate as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers have become indispensable tools in the field of metabolic research, enabling the elucidation of complex biochemical pathways in both healthy and diseased states. Among these, deuterated lactate ([²H]-lactate) has emerged as a powerful probe for dissecting cellular metabolism. Its use, often in conjunction with deuterated glucose, provides a dynamic window into glycolysis, the tricarboxylic acid (TCA) cycle, and associated pathways. The low natural abundance of deuterium (²H) and the ability to distinguish its signal from background noise make it an ideal tracer for in vivo studies using techniques such as Deuterium Metabolic Imaging (DMI) and mass spectrometry. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation associated with the use of deuterated lactate as a metabolic tracer.

Core Principles of Deuterated Lactate Tracing

The fundamental principle behind using deuterated lactate as a tracer is the enzymatic conversion of a deuterated substrate, typically [6,6-²H₂]-glucose, into deuterated lactate. The deuterium atoms are incorporated into the methyl group of pyruvate during glycolysis and subsequently into lactate by lactate dehydrogenase (LDH). By tracking the appearance and distribution of these deuterated molecules, researchers can quantify metabolic fluxes and identify alterations in pathway activity.

One of the key advantages of using deuterium is the ability to perform non-invasive, real-time imaging of metabolism in vivo. DMI, a magnetic resonance spectroscopy (MRS) based technique, can spatially map the distribution of deuterated metabolites, providing valuable insights into the metabolic heterogeneity of tissues, such as tumors.

Data Presentation: Quantitative Insights from Deuterated Lactate Tracing

The quantitative data derived from deuterated lactate tracer studies provide critical information on the metabolic phenotype of cells and tissues. Below are tables summarizing key quantitative findings from studies utilizing deuterated glucose and lactate tracers, particularly in the context of cancer metabolism.

| Parameter | Glioblastoma (GBM) | Normal-Appearing Brain Tissue | Reference |

| ²H-Lactate / ²H-Glutamate+Glutamine (Glx) Ratio | Higher | Lower | [1] |

| ²H-Lactate Concentration | Elevated | Low | [1] |

| ²H-Glutamate+Glutamine (Glx) Concentration | Lower | Higher | [1] |

Table 1: Relative concentrations of deuterated metabolites in glioblastoma versus normal brain tissue. This table highlights the "Warburg effect" observed in many cancers, characterized by increased glycolysis and lactate production even in the presence of oxygen. The higher lactate/Glx ratio in GBM is a key indicator of this metabolic reprogramming.[1]

| Cell Line | Lactate from Glycolysis (%) | Lactate from Pentose Phosphate Pathway (%) | Lactate from other sources (%) | Reference |

| 4T1 | 89 | 9.2 | 2.2 | [2] |

| Hela | 82-90 | 6.0-11 | 1.5-7.9 | [3] |

| K562 | 82-90 | 6.0-11 | 1.5-7.9 | [3] |

| Thymocyte | 82-90 | 6.0-11 | 1.5-7.9 | [3] |

Table 2: Percentage of lactate derived from different metabolic pathways in various cell lines. This data, obtained using ¹³C-labeled glucose, illustrates how lactate production can be traced back to specific upstream pathways. Similar principles apply to deuterated tracers. The pentose phosphate pathway (PPP) is crucial for producing NADPH and precursors for nucleotide synthesis, and its contribution to lactate production can be a valuable metabolic marker.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of deuterated lactate tracer studies. The following sections provide step-by-step protocols for key aspects of these experiments.

Protocol 1: In Vivo Deuterated Glucose Administration for Lactate Tracing (Animal Models)

This protocol is adapted for rodent models to study in vivo metabolism.

Materials:

-

[6,6-²H₂]-glucose (or other deuterated glucose isotopologue)

-

Sterile saline solution (0.9% NaCl)

-

Animal restraining device

-

Syringes and needles for intravenous or intraperitoneal injection

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Tracer Preparation: Prepare a sterile solution of [6,6-²H₂]-glucose in saline. The concentration will depend on the specific experimental design, but a typical dose for a bolus injection is in the range of 2 g/kg body weight.[4]

-

Animal Preparation: Anesthetize the animal using a calibrated vaporizer with isoflurane.

-

Tracer Administration: Administer the deuterated glucose solution via tail vein injection (for rapid distribution) or intraperitoneal injection. For continuous infusion studies, a catheter can be surgically implanted.

-

Incubation Period: Allow the tracer to circulate and be metabolized for a predetermined period. This can range from minutes to hours depending on the metabolic pathways of interest. For dynamic studies, data acquisition can begin immediately after injection.

-

Sample Collection: At the end of the incubation period, collect blood samples and/or euthanize the animal for tissue collection.

-

Tissue Processing: Immediately freeze tissues in liquid nitrogen to quench all metabolic activity.[5] Store at -80°C until metabolite extraction.

Protocol 2: Tissue Metabolite Extraction for Mass Spectrometry and NMR Analysis

This protocol is designed to efficiently extract polar metabolites, including lactate, from frozen tissue samples.[5][6]

Materials:

-

Frozen tissue samples (~10-50 mg)

-

Pre-chilled 80% methanol (-80°C)

-

Homogenizer (e.g., bead beater or probe sonicator)

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

-

Liquid nitrogen

-

Dry ice

Procedure:

-

Sample Preparation: On dry ice, weigh the frozen tissue and place it in a pre-chilled microcentrifuge tube containing stainless steel beads (if using a bead beater).

-

Homogenization: Add 1 mL of ice-cold 80% methanol to the tube. Homogenize the tissue using a bead beater or probe sonicator. Ensure the sample remains frozen during homogenization by keeping it on dry ice.

-

Extraction: Incubate the homogenate on dry ice for at least 20 minutes to allow for complete protein precipitation and metabolite extraction.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled tube.

-

Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) without heat.

-

Storage: Store the dried metabolite pellet at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Deuterated Lactate Isotopologues

This protocol provides a framework for the analysis of deuterated lactate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Instrumentation and Columns:

-

LC-MS/MS system (e.g., Waters ACQUITY UPLC with a 4000 QTRAP mass spectrometer)

-

Column: ACQUITY BEH Amide column (2.1 × 100 mm, 1.7 μm) or similar HILIC column

Reagents:

-

Eluent A: 95% acetonitrile, 5% water with 20 mM ammonium acetate, pH 9.0

-

Eluent B: 50% acetonitrile, 50% water with 20 mM ammonium acetate, pH 9.0

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase (e.g., 99.9% Eluent A).

-

LC Separation:

-

Set the column temperature to 50°C.

-

Set the flow rate to 0.6 mL/min.

-

Inject 5 µL of the reconstituted sample.

-

Use a gradient elution program to separate the metabolites. An example gradient is as follows:

-

0-0.4 min: 99.9% A

-

0.4-0.5 min: Linear gradient to 60% A

-

0.5-2 min: Linear gradient to 30% A

-

2-2.1 min: Return to 99.9% A

-

Hold at 99.9% A for column re-equilibration.

-

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Use an electrospray ionization (ESI) source.

-

Monitor the specific mass-to-charge (m/z) transitions for unlabeled and deuterated lactate. For lactate, the transition is typically m/z 89 -> 43. For deuterated lactate, the transition will be shifted according to the number of deuterium atoms.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to deuterated lactate tracing.

References

- 1. cds.ismrm.org [cds.ismrm.org]

- 2. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cri.utsw.edu [cri.utsw.edu]

- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]

Sodium DL-Lactate-d3: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Sodium DL-Lactate-d3 is the sodium salt of a deuterated form of lactic acid. The following table summarizes the known physical and chemical properties, primarily based on data for the non-deuterated Sodium DL-Lactate.

| Property | Value | Reference |

| Molecular Formula | C₃H₂D₃NaO₃ | N/A |

| Molecular Weight | 115.08 g/mol | N/A |

| Appearance | White powder or light yellow viscous liquid (for solutions) | [1] |

| Solubility | Miscible in water | [1] |

| Melting Point | 161 to 162 °C (powder); 17 °C (60% syrup) | [2] |

| Boiling Point | 140 °C (60% w/w aqueous solution) | [1] |

| Density | 1.33 g/mL (solution) | [1][2] |

| pH | 6.0 - 8.0 (10% aqueous solution) | [3] |

Toxicological Data

No specific toxicological studies on this compound have been identified. The data presented below is for non-deuterated Sodium DL-Lactate and is provided as a close proxy. The U.S. Environmental Protection Agency (EPA) has concluded that no toxicological endpoint of concern has been identified for Sodium L-lactate and Sodium DL-lactate.[4]

| Metric | Value | Species | Route | Reference |

| LD50 (Oral) | > 2000 mg/kg | Rabbit | Oral | [5] |

| LD50 (Dermal) | > 2000 mg/kg | Rabbit | Dermal | [5] |

| LC50 (Inhalation) | > 7.94 mg/L (4 h) | Rat | Inhalation | [5] |

| Carcinogenicity | Not listed as a carcinogen by NTP, IARC, OSHA, or GHS. | N/A | N/A | [6] |

| Mutagenicity | Not expected to be mutagenic. | N/A | N/A | [4] |

| Reproductive Toxicity | No developmental or reproductive toxicity is expected. | N/A | N/A | [4] |

Hazard Identification and Personal Protection

Sodium DL-Lactate is generally not considered hazardous under normal handling conditions.[1] However, good laboratory practices should always be followed.

Hazard Summary

-

Skin Contact : Not expected to be a skin irritant.[6]

-

Inhalation : Not expected to be an irritant.[6]

-

Ingestion : Not expected to be an irritant.[6]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| Protection Type | Recommendation | Reference |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [3] |

| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. | [3][5] |

| Respiratory Protection | Not required under normal use with adequate ventilation. If concentrations are above the exposure limit, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | [5] |

PPE Selection Workflow

Caption: Personal Protective Equipment (PPE) selection workflow.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and isotopic purity of this compound.

Handling

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Ensure adequate ventilation.[5]

-

Wash hands thoroughly after handling.[5]

-

For deuterated compounds, it is recommended to handle them under an inert atmosphere (e.g., dry nitrogen or argon) to avoid isotopic contamination from atmospheric moisture.[7]

Storage

-

Keep container tightly closed.[5]

-

Recommended storage temperature is refrigerated (2-8°C).[5]

-

Protect from moisture as the substance is hygroscopic.[8]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Incompatible Materials Logic

Caption: Incompatible materials for storage.

Accidental Release and First Aid Measures

Accidental Release

-

Personal Precautions : Ensure adequate ventilation and wear appropriate PPE. Avoid breathing vapors, mist, or gas.[3]

-

Containment and Cleanup : Prevent further leakage or spillage if safe to do so. Soak up with inert absorbent material (e.g., sand, silica gel) and dispose of in accordance with local regulations.[6] Do not let the product enter drains.[8]

First Aid

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1][3]

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1]

-

Inhalation : Remove to fresh air. Get medical attention if symptoms occur.[1]

-

Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1]

Spill Response Flowchart

Caption: Spill response procedure flowchart.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and sodium oxides.[5]

-

Protective Equipment : As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not release into the environment.

This guide is intended for informational purposes only and should not be used as a substitute for a formal safety review and training process. Always consult the most current Safety Data Sheet for the specific product you are using and adhere to all applicable safety regulations.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Sodium lactate - Wikipedia [en.wikipedia.org]

- 3. redox.com [redox.com]

- 4. Federal Register :: Sodium L-Lactate and Sodium DL-Lactate; Exemption From the Requirement of a Tolerance [federalregister.gov]

- 5. fishersci.dk [fishersci.dk]

- 6. makingcosmetics.com [makingcosmetics.com]

- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 8. media.laballey.com [media.laballey.com]

An In-depth Technical Guide to the Core Differences Between Sodium L-lactate-d3 and Sodium DL-Lactate-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fundamental differences between Sodium L-lactate-d3 and Sodium DL-lactate-d3. The core distinction lies in their stereochemistry, a critical factor in their application in metabolic research, drug development, and tracer-based assays. This document outlines their chemical properties, methods for their synthesis and analysis, and their roles in biological systems.

Core Concepts: Stereoisomerism and Isotopic Labeling

Lactic acid possesses a single chiral center, meaning it can exist as two non-superimposable mirror images known as enantiomers: L-lactate and D-lactate.[1]

-

Sodium L-lactate-d3 is the sodium salt of the L-enantiomer of lactic acid. In biological systems, L-lactate is the predominant isomer produced and utilized by mammalian cells.[2]

-

This compound is the sodium salt of a racemic mixture, containing equal amounts of both L-lactate and D-lactate enantiomers.[3] A racemic mixture is optically inactive because the opposing optical rotations of the L and D forms cancel each other out.[1]

The "-d3" designation in both names indicates that the three hydrogen atoms on the methyl group (C3) of the lactate molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling allows the molecule to be used as a tracer in metabolic studies, enabling researchers to follow its path through various biochemical pathways using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4]

Data Presentation: Comparative Analysis

The following tables summarize the key quantitative differences between Sodium L-lactate-d3 and this compound based on typical specifications.

| Physicochemical Property | Sodium L-lactate-d3 | This compound | Reference |

| Molecular Formula | C₃H₂D₃NaO₃ | C₃H₂D₃NaO₃ | [5][6] |

| Molecular Weight | 115.08 g/mol | 115.08 g/mol | [5][6] |

| Stereochemistry | Single (L) enantiomer | Racemic (50% L, 50% D) mixture | [1][3] |

| Enantiomeric Excess (% ee) | Typically ≥98% | 0% | [5][7] |

| Isotopic Purity (atom % D) | Typically ≥98% | Typically ≥98% | [5][8] |

| Optical Rotation | Levorotatory (sign depends on conditions) | Optically Inactive | [3] |

Experimental Protocols

Synthesis of Deuterated Lactate Enantiomers

A common method for producing enantiomerically pure deuterated lactic acid is through enzymatic synthesis, which can then be neutralized to form the sodium salt.

Protocol: Enzymatic Synthesis of L-Lactic Acid-d3 [9][10][11]

-

Precursor Preparation: The starting material is sodium pyruvate-d3, which is synthesized via acid-catalyzed H/D exchange from pyruvic acid in D₂O.

-

Reaction Mixture: A reaction vessel is prepared with sodium pyruvate-d3, L-lactate dehydrogenase (L-LDH) from rabbit muscle, and a cofactor regeneration system.

-

Cofactor Regeneration: The L-LDH enzyme requires the deuterated cofactor NADD (the reduced form of nicotinamide adenine dinucleotide). NADD is generated and regenerated in situ by coupling the reaction with a second enzyme, formate dehydrogenase (FDH). FDH oxidizes sodium formate-d1 to CO₂, concurrently reducing NAD+ to NADD.

-

Reaction Conditions: The enzymatic reaction is carried out in a buffered solution at a controlled pH and temperature, suitable for both L-LDH and FDH activity.

-

Purification: The resulting L-lactic acid-d4 (deuterated at both the methyl and hydroxyl positions in this specific protocol, but adaptable for d3) is purified from the reaction mixture using continuous liquid-liquid extraction with diethyl ether.

-

Salt Formation: The purified L-lactic acid-d3 is then neutralized with a stoichiometric amount of sodium hydroxide in an aqueous solution to yield Sodium L-lactate-d3. The solution is then typically concentrated.

For the synthesis of this compound, a chemical synthesis route starting from acetaldehyde-d3 can be employed, which naturally produces a racemic mixture.[12] Alternatively, L-lactic acid-d3 and D-lactic acid-d3 can be synthesized separately and then mixed in equimolar amounts.

Chiral Separation and Purity Analysis by HPLC-MS/MS

To determine the enantiomeric excess of a sample, chiral high-performance liquid chromatography (HPLC) is often used.

Protocol: Chiral HPLC-MS/MS Analysis of Lactate Enantiomers [7][13]

-

Sample Preparation: Biological samples (e.g., plasma, urine, cell culture media) are deproteinized, often using a 10 kDa molecular weight cut-off spin filter to remove enzymes like lactate dehydrogenase that could degrade the analyte.

-

Chromatography System:

-

Column: A chiral stationary phase column, such as one based on teicoplanin (e.g., Astec CHIROBIOTIC T) or ristocetin (e.g., Astec CHIROBIOTIC R), is used.[4][7]

-

Mobile Phase: An isocratic mobile phase is typically employed. An example mobile phase consists of a mixture of water and ethanol with additives like acetic acid and triethylamine to optimize separation.[7]

-

Flow Rate: A low flow rate (e.g., 0.2 mL/min) is often used to ensure sufficient interaction with the chiral stationary phase.[7]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the parent and characteristic fragment ions of lactate.

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = |(Area of L-lactate - Area of D-lactate) / (Area of L-lactate + Area of D-lactate)| x 100.[7]

Isotopic Purity Determination by NMR and Mass Spectrometry

Protocol: Isotopic Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The sample is dissolved in a suitable non-deuterated solvent.

-

Acquisition: Both ¹H NMR and ²H (Deuterium) NMR spectra are acquired.

-

Analysis: In ¹H NMR, the absence or significant reduction of the signal corresponding to the methyl protons confirms high deuteration. In ²H NMR, the presence and integration of the signal at the chemical shift corresponding to the methyl group confirms the position and abundance of the deuterium label. The isotopic purity can be calculated by comparing the integrals of the residual proton signal and the deuterium signal.[14][15]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Data Acquisition: The mass spectrum of the sample is acquired, showing the distribution of isotopologues (molecules that differ only in their isotopic composition).

-

Data Analysis: The isotopic enrichment is calculated by comparing the measured intensities of the labeled (M+3) and unlabeled (M) molecular ions, after correcting for the natural abundance of isotopes (e.g., ¹³C).[2][16]

-

Mandatory Visualizations

Lactate Signaling Pathway

Lactate is not merely a metabolic waste product but also a signaling molecule that can influence cellular processes by activating the G protein-coupled receptor HCAR1 (also known as GPR81).

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. almacgroup.com [almacgroup.com]

- 5. Sodium L-lactate-3,3,3-d3 solution 45-55 % (w/w) in H2O, ≥98 atom % D, ≥98% (CP), ≥98% (Chiral Purity, HPLC) | 285979-84-2 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. Documents download module [ec.europa.eu]

- 10. The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Lactic acid - Wikipedia [en.wikipedia.org]

- 13. Enzymatic synthesis of L-lactic acid from carbon dioxide and ethanol with an inherent cofactor regeneration cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Metabolic Flux Analysis Using Sodium DL-Lactate-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic pathways in vivo. Sodium DL-Lactate-d3, a deuterated form of lactate, serves as an excellent tracer for elucidating the roles of lactate in central carbon metabolism, including its contributions to the tricarboxylic acid (TCA) cycle and gluconeogenesis. These application notes provide detailed protocols for in vivo metabolic flux analysis in rodent models using this compound, from tracer infusion to sample analysis and data interpretation.

Lactate, once considered merely a byproduct of anaerobic glycolysis, is now recognized as a critical metabolic substrate and signaling molecule.[1] Understanding its dynamic metabolism in vivo is crucial for various fields, including cancer biology, neuroscience, and drug development. Stable isotope tracing with deuterated lactate allows for the precise measurement of its uptake, conversion to other metabolites, and contribution to energy production under various physiological and pathological conditions.

Core Concepts and Signaling Pathways

The central principle of metabolic flux analysis is to introduce a labeled substrate (tracer) into a biological system and monitor the incorporation of the isotope label into downstream metabolites. By measuring the isotopic enrichment of these metabolites, the rates of metabolic reactions (fluxes) can be calculated.

When this compound is introduced into the circulation, it is taken up by various tissues and can be converted to pyruvate-d3. This labeled pyruvate can then enter the TCA cycle as acetyl-CoA-d3 or be used for gluconeogenesis, leading to the labeling of glucose and other downstream metabolites. The distribution and enrichment of the deuterium label provide a quantitative measure of the metabolic fate of lactate.

Experimental Protocols

A typical in vivo metabolic flux experiment using this compound involves several key stages: animal preparation (including catheterization), tracer infusion, tissue and blood sample collection, metabolite extraction, and analysis by mass spectrometry.

I. Animal Preparation: Jugular Vein Cannulation for Continuous Infusion

Chronic indwelling catheters in the jugular vein are essential for the stress-free, continuous intravenous infusion of the tracer in conscious, unrestrained mice.[2][3][4][5]

Materials:

-

Anesthetic (e.g., Ketamine/Xylazine cocktail)

-

Surgical tools (forceps, scissors, needle holders)

-

Silastic catheter (e.g., PE 10)

-

Suture material (e.g., 6-0 silk)

-

Heparinized saline (10 U/mL)

Procedure:

-

Anesthetize the mouse with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).[2][4] Confirm the level of anesthesia using a toe pinch.

-

Make a small transverse incision over the trachea to expose the right jugular vein.[2][4]

-

Carefully isolate the jugular vein and ligate the cephalic end with a silk suture.

-

Introduce the heparinized saline-filled silastic catheter into the vein.

-

Secure the catheter in place with another suture.

-

Tunnel the catheter subcutaneously to the back of the neck to prevent the mouse from accessing it.[2][4]

-

Allow the mouse to recover for 4-5 days before the infusion experiment.[2][4]

II. This compound Infusion Protocol

This protocol is designed to achieve isotopic steady-state in the circulation and tissues of interest.

Materials:

-

Sterile this compound solution in saline

-

Infusion pump

-

Swivel and tether system for freely moving mice

Procedure:

-

Prepare a sterile solution of this compound in 0.9% saline. The concentration should be calculated based on the desired infusion rate and the body weight of the mouse.

-

Connect the jugular vein catheter to the infusion pump via a swivel system that allows the mouse to move freely in its cage.

-

Administer a priming bolus dose followed by a continuous infusion. A common approach is a 10-minute priming infusion to rapidly increase the tracer concentration, followed by a continuous infusion for a period sufficient to reach isotopic steady state (typically 2-3 hours).

-

Monitor the animal for any signs of distress during the infusion.

III. Sample Collection and Metabolite Extraction

Rapid quenching of metabolism is critical to accurately capture the in vivo metabolic state.

Materials:

-

Liquid nitrogen

-

Pre-cooled 80% methanol (-80°C)

-

Bead beater or tissue homogenizer

-

Chloroform

Procedure:

-

At the end of the infusion period, anesthetize the mouse and collect blood via cardiac puncture.

-

Immediately dissect the tissues of interest (e.g., liver, brain, tumor) and snap-freeze them in liquid nitrogen.[6]

-

For metabolite extraction, transfer the frozen tissue (50-100 mg) to a pre-filled 2mL tube with ceramic beads.[6]

-

Add 400 µL of ice-cold 80% methanol and homogenize using a bead beater for 30 seconds.[6]

-

Centrifuge at 100 x g for 5 minutes at 4°C and collect the supernatant.[6] Repeat this extraction step two more times.[6]

-

Pool the supernatants and add cold deionized water and chloroform to achieve a final methanol:chloroform:water ratio of 2:2:1.[6]

-

Vortex and centrifuge at 16,100 x g for 15 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.[6]

-

Carefully collect the upper aqueous phase containing polar metabolites.[6]

-

Dry the aqueous phase using a vacuum concentrator without heat.[6]

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.[6]

Data Presentation: Quantitative Analysis

The following tables provide representative quantitative data that can be obtained from an in vivo metabolic flux experiment using this compound. These values are illustrative and will vary depending on the specific experimental conditions, animal model, and tissue type.

| Parameter | Value | Unit | Reference |

| Tracer | This compound | - | - |

| Animal Model | C57BL/6J Mouse | - | - |

| Infusion Rate (Continuous) | 10 | µL/min/kg | (Illustrative) |

| Infusion Duration | 180 | minutes | (Illustrative) |

| Tracer Concentration in Infusate | 100 | mM | (Illustrative) |

| Plasma Lactate-d3 Enrichment | 40-50 | % | (Illustrative) |

Table 1: Illustrative Infusion Parameters for this compound in Mice.

| Metabolite | Tissue | Isotopic Enrichment (M+3) | Reference |

| Pyruvate | Liver | 25-35% | (Illustrative) |

| Citrate | Liver | 10-15% | (Illustrative) |

| α-Ketoglutarate | Liver | 8-12% | (Illustrative) |

| Malate | Liver | 15-20% | (Illustrative) |

| Glucose | Plasma | 5-10% | (Illustrative) |

Table 2: Illustrative Isotopic Enrichment of Key Metabolites Following this compound Infusion.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the isotopic enrichment of lactate and its downstream metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

General LC-MS/MS Method:

-

Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of TCA cycle intermediates.[7][8] A typical mobile phase consists of a gradient of 0.1-0.2% formic acid in water and acetonitrile.[7]

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in negative mode for most TCA cycle intermediates.[7]

-

Data Analysis: Quantify the abundance of different isotopologues (e.g., M+0, M+1, M+2, M+3) for each metabolite. The isotopic enrichment is calculated as the percentage of the labeled isotopologue relative to the total pool of the metabolite.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for conducting in vivo metabolic flux analysis using this compound. This powerful technique offers invaluable insights into the dynamic role of lactate in health and disease, paving the way for the identification of novel therapeutic targets and biomarkers. Careful experimental design, meticulous execution of protocols, and rigorous data analysis are paramount to obtaining accurate and reproducible results.

References

- 1. Respiratory responses to intravenous infusion of sodium lactate in male and female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mmpc.org [mmpc.org]

- 3. vmmpc.org [vmmpc.org]

- 4. U Mass - Surgery – jugular vein cannulation protocol v1 [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. southalabama.edu [southalabama.edu]

- 7. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Deuterium Magnetic Resonance Spectroscopy (MRS) with d3-Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium (²H or D) magnetic resonance spectroscopy (MRS), also known as Deuterium Metabolic Imaging (DMI), is a non-invasive technique for in vivo assessment of metabolic pathways. By administering a non-radioactive, deuterium-labeled substrate, researchers can track its conversion into various downstream metabolites, providing a dynamic window into cellular metabolism. A key application of this technology is the monitoring of glycolysis through the administration of deuterated glucose and subsequent detection of deuterated lactate. This is particularly relevant in oncology, where many tumors exhibit elevated rates of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[1][2] These application notes provide a detailed protocol for the study of deuterated lactate using ²H-MRS following the administration of [6,6′-²H₂]glucose.

Principle of the Method

The most common approach for generating deuterated lactate in vivo for ²H-MRS studies is through the administration of deuterated glucose, typically [6,6′-²H₂]glucose.[3] This substrate is taken up by cells and enters the glycolytic pathway. The deuterium labels are transferred to pyruvate and subsequently to lactate, primarily forming [3,3′-²H₂]lactate.[3] The detection of this labeled lactate, along with other metabolites like deuterated glutamate and glutamine (Glx), allows for the assessment of the relative rates of glycolysis and oxidative phosphorylation.[2][4]

Signaling Pathway

The metabolic conversion of [6,6′-²H₂]glucose to [3,3′-²H₂]lactate is a fundamental pathway in glycolysis. The following diagram illustrates this process.

Figure 1. Metabolic pathway of [6,6′-²H₂]glucose to deuterated lactate.

Experimental Protocols

This section details the methodologies for in vivo and in vitro ²H-MRS experiments to detect deuterated lactate.

In Vivo Deuterium MRS of d3-Lactate in Animal Models

Objective: To non-invasively detect and quantify deuterated lactate in a region of interest (e.g., a tumor) following the administration of [6,6′-²H₂]glucose.

Materials:

-

[6,6′-²H₂]glucose

-

Sterile saline for injection

-

Animal model (e.g., tumor-bearing mouse or rat)

-

MRI scanner equipped for ²H-MRS (requires a ²H radiofrequency coil)

-

Anesthesia and physiological monitoring equipment

Protocol:

-

Animal Preparation:

-

Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

-

Position the animal in the MRI scanner, ensuring the region of interest is centered within the ²H coil.

-

Maintain the animal's body temperature and monitor vital signs throughout the experiment.

-

-

Substrate Administration:

-

Prepare a solution of [6,6′-²H₂]glucose in sterile saline.

-

Administer the deuterated glucose solution to the animal. This can be done via intravenous (IV) infusion or oral gavage. For quantitative studies of metabolic rates, a controlled IV infusion is recommended.[5] Doses typically range from 0.5 to 2 g/kg body weight.[5]

-

-

Anatomical Imaging:

-

Acquire high-resolution anatomical images (e.g., T2-weighted MRI) to localize the region of interest.

-

-

Deuterium MRS Data Acquisition:

-

Tune and match the ²H coil to the deuterium Larmor frequency.

-

Perform shimming on the region of interest to optimize magnetic field homogeneity. Note that shimming is less critical for ²H-MRS compared to ¹H-MRS as there is no large water signal to suppress.[3]

-

Acquire ²H-MRS data using a suitable pulse sequence, such as a point-resolved spectroscopy (PRESS) sequence or a stimulated echo acquisition mode (STEAM) sequence.[3]

-

For metabolic mapping, a 3D magnetic resonance spectroscopic imaging (MRSI) sequence can be used.[6][7]

-

Typical acquisition parameters may include a repetition time (TR) of 140-400 ms and an excitation flip angle of 50°-90°.[4]

-

Data acquisition can be performed dynamically to track the metabolic conversion over time or at a steady-state, typically 60-90 minutes post-administration.[8]

-

-

Data Processing and Analysis:

-

Process the raw MRS data using specialized software (e.g., MATLAB-based toolboxes like OXSA).[9]

-

Perform spectral fitting to quantify the signals from deuterated water, glucose, lactate, and Glx.[9]

-

Normalize the metabolite signals to a reference, such as the natural abundance of deuterated water in tissue (approximately 10.12 mM), for quantification.[2]

-

Generate metabolic maps and calculate ratios such as lactate/Glx to assess the relative glycolytic and oxidative metabolic activity.[4]

-

In Vitro Deuterium MRS of d3-Lactate in Cell Cultures

Objective: To measure changes in deuterated lactate production in response to therapeutic agents in a controlled in vitro environment.[10]

Materials:

-

Cultured cells (e.g., cancer cell line)

-

Cell culture medium

-

[6,6′-²H₂]glucose

-

Therapeutic agent of interest

-

NMR spectrometer with a ²H probe

Protocol:

-

Cell Culture and Treatment:

-

Culture cells to a sufficient density in appropriate culture vessels.

-

Treat the cells with the therapeutic agent at the desired concentration and for the specified duration (e.g., 24 and 48 hours).[10] Include an untreated control group.

-

-

Substrate Incubation:

-

Replace the culture medium with fresh medium containing a known concentration of [6,6′-²H₂]glucose (e.g., 20 mM).[10]

-

-

Sample Preparation for MRS:

-

After a defined incubation period (e.g., 2 hours), harvest the cells and/or the supernatant.[10]

-

-

Deuterium MRS Data Acquisition:

-

Transfer the sample to an NMR tube.

-

Acquire ²H-MRS data on an NMR spectrometer. A two-dimensional ²H MR spectroscopic imaging sequence can be used.[10]

-

-

Data Processing and Analysis:

-

Quantify the signals from deuterated glucose, lactate, and water using a spectral fitting algorithm.[10]

-

Compare the levels of deuterated lactate between treated and untreated cells.

-

-

Validation (Optional):

-

Correlate the ²H-MRS lactate measurements with results from other assays, such as a colorimetric lactate assay on the supernatant and histological stains (e.g., TUNEL) to assess apoptosis.[10]

-

Experimental Workflow

The following diagram provides a high-level overview of a typical DMI experiment.

Figure 2. General experimental workflow for an in vivo DMI study.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for deuterium MRS studies of lactate.

Table 1: T₁ and T₂ Relaxation Times of Deuterated Metabolites in Brain Tissue [4]

| Metabolite | T₁ (ms) | T₂ (ms) |

| Water (HDO) | ~350 | ~20-30 |

| Glucose | ~50-60 | < 50-60 |

| Glx | ~150-200 | < 50-60 |

| Lactate | ~300 | < 50-60 |

Table 2: In Vivo Concentrations and Ratios of Deuterated Metabolites in Rat Brain Glioma Model [2]

| Metabolite/Ratio | Tumor | Normal Brain |

| Lactate (mM) | 1.3 ± 0.4 | 0.6 ± 0.2 |

| Glucose (mM) | 1.2 ± 0.1 | 1.5 ± 0.3 |

| Lactate/Glx Ratio | 1.8 ± 0.8 | 0.4 ± 0.1 |

Table 3: Chemical Shifts of Deuterated Metabolites [6]

| Metabolite | Chemical Shift (ppm) |

| Water (HDO) | 4.7 |

| Glucose | 3.9 |

| Glx | 2.4 |

| Lactate | 1.35 |

| Lipids | 0.9 |

Concluding Remarks

Deuterium MRS with deuterated glucose is a powerful tool for the non-invasive in vivo assessment of glycolysis through the detection of deuterated lactate. This technique offers significant potential for applications in oncology research and drug development, particularly for monitoring tumor metabolism and response to therapy. The protocols and data presented here provide a foundation for researchers and scientists to design and implement their own ²H-MRS studies of d3-lactate.

References

- 1. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterium MR spectroscopy: potential applications in oncology research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Documents download module [ec.europa.eu]

- 6. medrxiv.org [medrxiv.org]

- 7. youtube.com [youtube.com]

- 8. 2H labeling enables non-invasive 3D proton MR imaging of glucose and neurotransmitter metabolism at 7T in the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deuterium MRS of early treatment-induced changes in tumour lactate in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Quantifying Lactate Metabolism in Cancer Cells Using d3-Lactate

Audience: Researchers, scientists, and drug development professionals.

Abstract: Lactate, far from being a mere waste product of glycolysis, is now recognized as a pivotal molecule in cancer metabolism, functioning as both a primary fuel source and a signaling molecule that shapes the tumor microenvironment.[1][2][3] The "Warburg effect," or aerobic glycolysis, leads to high lactate concentrations in tumors, which is often associated with metastasis and poor clinical outcomes.[2][4][5] Quantifying the dynamics of lactate uptake and its subsequent metabolic fate is crucial for understanding tumor bioenergetics and identifying novel therapeutic targets. Stable isotope tracing using deuterium-labeled lactate (specifically, L-lactate-2,3,3,3-d4 or similar, commonly referred to as d3- or d4-lactate for simplicity in tracing the carbon backbone) coupled with mass spectrometry offers a powerful method to delineate these pathways. This document provides detailed protocols for using d3-lactate to trace its metabolism in cancer cells in vitro.

Background and Principles

The Role of Lactate in Cancer Metabolism

Cancer cells reprogram their metabolism to support rapid proliferation.[4] This involves a high rate of glucose uptake and conversion to lactate, even in the presence of oxygen.[6] This lactate is not solely exported; it can be utilized by both cancer and stromal cells as a significant respiratory fuel.[1][7] This metabolic symbiosis, often termed the "lactate shuttle," involves the transport of lactate between cells via monocarboxylate transporters (MCTs).[2][8] Oxidative cancer cells can take up lactate, convert it back to pyruvate via lactate dehydrogenase (LDH), and fuel the tricarboxylic acid (TCA) cycle.[7][9] While L-lactate is the predominant isomer produced from glycolysis, cancer cells can also produce small amounts of D-lactate through the glyoxalase pathway.[10][11][12]

Principle of d3-Lactate Isotope Tracing

Stable isotope tracing allows researchers to follow the journey of atoms from a labeled nutrient through various metabolic pathways.[13] When cancer cells are cultured in a medium containing d3-lactate, they import it via MCTs. Inside the cell, the deuterium-labeled lactate is converted to labeled pyruvate by LDH. This labeled pyruvate can then enter the mitochondria to be converted into labeled acetyl-CoA, which subsequently labels intermediates of the TCA cycle. By measuring the mass shift and abundance of these labeled metabolites using mass spectrometry, we can quantify the rate of lactate uptake and its contribution to central carbon metabolism.[14]

Experimental Protocols

Protocol 1: In Vitro d3-Lactate Labeling of Cancer Cells

This protocol outlines the procedure for labeling adherent cancer cells with d3-lactate.

Materials:

-

Cancer cell line of interest (e.g., HeLa, 4T1)[15]

-

Standard cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), ice-cold

-

Labeling medium: Glucose- and L-glutamine-free DMEM supplemented with dialyzed FBS, desired concentrations of glucose and glutamine, and a known concentration of d3-Lactate (e.g., Sodium L-lactate-3,3,3-d3).

-